![molecular formula C14H20FN B5812243 1-(3-fluorobenzyl)azocane](/img/structure/B5812243.png)
1-(3-fluorobenzyl)azocane
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Overview
Description
1-(3-fluorobenzyl)azocane is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a member of the azocane family, which is a class of organic compounds that contain a nitrogen heterocycle with an azo group.
Mechanism of Action
The mechanism of action of 1-(3-fluorobenzyl)azocane involves its ability to undergo a photoisomerization reaction upon exposure to light. In its trans form, the compound binds to the GPCR with high affinity, activating downstream signaling pathways. Upon exposure to light, the compound undergoes a cis-to-trans isomerization, causing it to dissociate from the receptor and deactivate signaling.
Biochemical and Physiological Effects:
1-(3-fluorobenzyl)azocane has been shown to be a potent and selective ligand for several GPCRs, including the dopamine D1 receptor and the adenosine A3 receptor. Activation of these receptors has been implicated in a variety of physiological processes, including neurotransmission, circadian rhythm regulation, and immune response modulation. The ability to selectively activate or inhibit these receptors with light has the potential to provide new insights into their function and develop new therapeutics.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(3-fluorobenzyl)azocane in lab experiments include its high yield synthesis, potent and selective activity, and ability to be controlled with light. However, the limitations include the need for specialized equipment for light activation and the potential for off-target effects.
Future Directions
For research on 1-(3-fluorobenzyl)azocane include exploring its potential as a tool for studying other GPCRs, developing new photoswitchable ligands with improved properties, and investigating its therapeutic potential in various disease states. Additionally, the development of new techniques for controlling GPCR activity with light could have broad applications in drug discovery and basic science research.
Synthesis Methods
The synthesis of 1-(3-fluorobenzyl)azocane involves the reaction of 3-fluorobenzylamine with 1,4-dichlorobutane in the presence of sodium hydride. The reaction proceeds through an SN2 mechanism, resulting in the formation of 1-(3-fluorobenzyl)azocane. The yield of the reaction is typically high, and the compound can be purified through recrystallization.
Scientific Research Applications
1-(3-fluorobenzyl)azocane has been extensively studied for its potential as a photoswitchable ligand for G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play a crucial role in signal transduction and are involved in a wide range of physiological processes. The ability to control GPCR activity with light is a powerful tool for studying their function and developing new therapeutics.
properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]azocane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN/c15-14-8-6-7-13(11-14)12-16-9-4-2-1-3-5-10-16/h6-8,11H,1-5,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHCHPHJFFVVAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorobenzyl)azocane |
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